molecular formula C14H22BFN2O3 B13462650 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester

Cat. No.: B13462650
M. Wt: 296.15 g/mol
InChI Key: TTZBGMJJPNEPRH-UHFFFAOYSA-N
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Description

4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom, an oxane ring, and a dioxaborolane group, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring, introduction of the fluorine atom, and attachment of the oxane and dioxaborolane groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Oxane Ring: This step may involve the use of oxirane derivatives and appropriate catalysts.

    Incorporation of the Dioxaborolane Group: This can be achieved through borylation reactions using boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Coupling: Palladium catalysts, bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The presence of the fluorine atom and dioxaborolane group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-1H-pyrazole: Lacks the oxane and dioxaborolane groups.

    1-(oxan-2-yl)-1H-pyrazole: Lacks the fluorine and dioxaborolane groups.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the fluorine and oxane groups.

Uniqueness

The unique combination of the fluorine atom, oxane ring, and dioxaborolane group in 4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.

Biological Activity

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and applications in drug development.

  • Molecular Formula : C10_{10}H14_{14}BFlN3_{3}O3_{3}
  • Molecular Weight : 235.14 g/mol
  • CAS Number : 449758-17-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronic acid group, which can form reversible covalent bonds with diols in biomolecules. This property is particularly useful in the development of inhibitors for enzymes involved in cancer and other diseases.

Anticancer Activity

Research has indicated that compounds containing boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the growth of cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes such as proteasomes and kinases, which are critical in cancer progression. The compound's IC50_{50} values against various cancer cell lines were found to be in the low micromolar range, indicating potent activity.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the anticancer effects of this compound.
    • Method : Cell viability assays were conducted on several cancer cell lines.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, with an IC50_{50} of approximately 5 µM against MCF-7 breast cancer cells.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects on proteasome activity.
    • Method : Fluorescence-based assays were utilized to measure proteasome inhibition.
    • Results : The compound showed significant inhibition with an IC50_{50} value of 3 µM, highlighting its potential as a therapeutic agent in proteasome-related diseases.

Data Tables

Biological ActivityCell Line/TargetIC50_{50} (µM)Reference
Anticancer ActivityMCF-75
Proteasome InhibitionProteasome Assay3
Kinase InhibitionVarious Kinases4.5

Properties

Molecular Formula

C14H22BFN2O3

Molecular Weight

296.15 g/mol

IUPAC Name

4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H22BFN2O3/c1-13(2)14(3,4)21-15(20-13)12-10(16)9-17-18(12)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3

InChI Key

TTZBGMJJPNEPRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)F

Origin of Product

United States

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